Cas no 3886-69-9 ((1R)-1-phenylethan-1-amine)

(1R)-1-Phenylethan-1-amine, also known as (R)-α-methylbenzylamine, is a chiral amine widely used as a resolving agent and chiral auxiliary in asymmetric synthesis. Its enantiopure form (R-configuration) is particularly valuable for the separation of racemic mixtures and the preparation of optically active compounds. The compound exhibits high stereoselectivity, making it a preferred choice in pharmaceutical and fine chemical applications. Its stability under typical reaction conditions and compatibility with various solvents further enhance its utility. Additionally, (1R)-1-phenylethan-1-amine serves as a key intermediate in the synthesis of agrochemicals, flavors, and fragrances, underscoring its versatility in industrial and research settings.
(1R)-1-phenylethan-1-amine structure
(1R)-1-phenylethan-1-amine structure
Product Name:(1R)-1-phenylethan-1-amine
CAS No:3886-69-9
MF:C8H11N
MW:121.179641962051
MDL:MFCD00064405
CID:44561
PubChem ID:24887139
Update Time:2026-01-21

(1R)-1-phenylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (R)-1-Phenylethanamine
    • (R)-(+)-1-Phenylethylamine
    • R-(+)-ALPHA-Methylbenzylamine
    • R(+)-1-Phenyl-ethylamine
    • D-(+)-alpha-Methylbenzylamine
    • (+)-PEA
    • R(+)-alpha-methylbenzylamine
    • (R)-(+)-α-Methylbenzylamine
    • R(+)-a-phenylethylamine
    • R(+)-α-phenylethylamine
    • (+)-D-ALPHA-METHYLBENZYLAMINE
    • D-ALPHA-METHYLBENZYLAMINE
    • D-(+)-ALPHA-PHENYLETHYLAMINE
    • D-ALPHA-PHENYLETHYLAMINE
    • D-(+)-A-METHYLBENZYLAMINE
    • D-(+)-ALPHA-AMINOETHYLBENZENE
    • D-(+)-1-PHENYLETHYLAMINE
    • D(+)-alpha-Methylbenzylamine
    • (R)-1-Phenethylamine
    • R-(+)-α-Methylbenzylamine
    • (R)-(+)-(1-phenyl)ethylamine
    • (R)-(+)-alpha-Methylbenzylamine
    • (R)(+)-ALPHA-PHENETHYLAMINE
    • D-Phenethylamine
    • D-PHENYLETHYLAMINE
    • R-(+)-α-phenylethylamine
    • (1R)-1-phenylethanamine
    • (R)-1-Phenylethylamine
    • (1R)-1-phenylethan-1-amine
    • (R)-alpha-Methylbenzenemethanamine
    • (1R)-1-phenylethylamine
    • R(+)-a- phenylethylamine
    • (R)-1-phenylethan-1-amine
    • (alphaR)-alpha-methylbenzenemethanamine
    • V022ZK8GZ5
    • [R]-1-phenylethylamine
    • [R]-(+)-1-phenyl
    • (+)-1-phenethylamine
    • (+)-alpha-phenylethylamine
    • (R)-alpha-methylbenzylamine
    • (r)-1-phenyl ethylamine
    • EC 223-423-4
    • 1-Phenethylamine, (+)-
    • (R)-alpha-methylbenzylarnine
    • (R)-2-phenylethylamine
    • RQEUFEKYXDPUSK-SSDOTTSWSA-N
    • BDBM50028628
    • DTXSID80930735
    • CS-W008645
    • r-(+)-methylbenzylamine
    • MFCD00064405
    • D-(+)-2-Amino-1-Butanol
    • (R)-(+)-alpha-methyl-benzylamine
    • (R)1-Phenyl-Ethylamine
    • F8889-8738
    • D-.ALPHA.-METHYLBENZYLAMINE
    • (R)-(+)-?-Methylbenzylamine
    • (1R)-(+)-1-Phenylethylamine
    • Z1079183182
    • (+)-(R)-alpha-methylbenzylamine
    • (1R)-1-phenyl-1-ethanamine
    • (R)-(+)-
    • EN300-67366
    • Benzenemethanamine, .alpha.-methyl-, (.alpha.R)-
    • (R)-(+)-alpha-Methylbenzylamine, ChiPros(R), produced by BASF, >=99.0%
    • (R)-(+)-alpha-Methylbenzylamine, purum, >=98.0% (sum of enantiomers, GC)
    • R-(+)-alpha methylbenzylamine
    • alpha-Formylmandeloyl chloride
    • .ALPHA.-METHYLBENZYLAMINE (+)-FORM [MI]
    • SCHEMBL4165369
    • (R)-(+)-alpha-Methylbenzylamine, for chiral derivatization, >=99.0%
    • (r)-1-phenyl-ethyl-amine
    • (R)-(+)-1-Methylbenzylamine
    • (R)-(+)-alpha-methyl benzylamine
    • D77692
    • (+)-(R)-alpha-methylbenzenemethanamine
    • (r)-phenylethylamine
    • (R)-(-)-1-phenylethylamine
    • D-.ALPHA.-PHENETHYLAMINE
    • (R)-1-(phenyl)-ethylamine
    • (R)-(+)- alpha -Methylbenzylamine
    • Q27116453
    • d-1-phenylethylamine
    • A6546
    • (R)-(+)-alpha-Methylbenzylamine, 98%
    • R(+)-
    • (+)-(R)-alpha-methyl-benzenemethanamine
    • A-phenylethylamine
    • [(1R)-1-phenylethyl]amine
    • Q-200619
    • 3886-69-9
    • (R)-(+)-1-PHENYLETHANAMINE
    • (R)-(+)-alpha-Methylbenzylamine, >=99%, ChiraSelect(TM)
    • (R)-a-Methylbenzylamine
    • (R)-(1-phenylethyl)amine
    • 1(r)-phenyl ethyl amine
    • CHEBI:35322
    • [R]-(+)-1-phenylethylamine
    • AM20060613
    • EINECS 223-423-4
    • (R)-alpha-methyl benzylamine
    • (r)-(+)-a-methylbenzylamine
    • (R)-(-)-alpha-methylbenzylamine
    • (alphaR)-alpha-Methyl-benzenemethanamine (+)-alpha-Phenethylamine (R)-1-Amino-1-phenylethane
    • QSC
    • r-(+)-alpha-phenylethylamine
    • (R)-1-phenyl-ethylamine
    • (R)-(+)-Alpha-Methylbenzylamine (>85%)
    • (R)-1-phenylethylarnine
    • Benzenemethanamine, alpha-methyl-, (alphaR)-
    • (r)-(+)-1-phenethylamine
    • A-Methylbenzylamine
    • (1R)-1-phenyl-ethylamine
    • AKOS005256786
    • P0794
    • Q-200923
    • (R)-(+)-alpha-methylbenzyl amine
    • Levetiracetam impurity E, European Pharmacopoeia (EP) Reference Standard
    • AC-8773
    • (R)alpha-methylbenzylamine
    • CHEMBL19969
    • r(+)alpha-methylbenzylamine
    • SCHEMBL42393
    • (1 R)-1-phenylethanamine
    • UNII-V022ZK8GZ5
    • inverted exclamation markY98 (sum of enantiomers, GC)
    • DB-215150
    • MDL: MFCD00064405
    • Inchi: 1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/t7-/m1/s1
    • InChI Key: RQEUFEKYXDPUSK-SSDOTTSWSA-N
    • SMILES: N[C@H](C)C1C=CC=CC=1
    • BRN: 2410916

Computed Properties

  • Exact Mass: 121.08900
  • Monoisotopic Mass: 121.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 74.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.2
  • Topological Polar Surface Area: 26

Experimental Properties

  • Color/Form: No data available
  • Density: 0.952 g/mL at 20 °C(lit.)
  • Melting Point: -10 ºC
  • Boiling Point: 187-189 °C(lit.)
  • Flash Point: Degrees Fahrenheit:158°F
    Degrees Celsius:70°C
  • Refractive Index: n20/D 1.526(lit.)
    n20/D 1.528
  • PH: >7 (40g/l, H2O, 20℃)
  • Solubility: 40g/l
  • Water Partition Coefficient: 40 g/L (20 ºC)
  • PSA: 26.02000
  • LogP: 2.40660
  • Merck: 14,6026
  • Vapor Pressure: 0.5 mmHg ( 20 °C)
  • Sensitiveness: Air Sensitive
  • Specific Rotation: 40 º (neat)
  • Optical Activity: [α]23/D +38°, neat
  • pka: 9.04±0.10(Predicted)
  • Solubility: 40 g/L (20 ºC)

(1R)-1-phenylethan-1-amine Security Information

  • Symbol: GHS05 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H302,H312,H314
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 2735 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 21/22-34
  • Safety Instruction: S26-S28-S36/37/39-S45-S28A
  • FLUKA BRAND F CODES:3-10-23-34
  • Hazardous Material Identification: C
  • Packing Group:III
  • Hazard Level:8
  • HazardClass:8
  • PackingGroup:II
  • TSCA:Yes
  • Storage Condition:2-8°C
  • Safety Term:8
  • Packing Group:III
  • Risk Phrases:R21/22; R34

(1R)-1-phenylethan-1-amine Customs Data

  • HS CODE:29214980
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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(1R)-1-phenylethan-1-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -10 - 0 °C; 30 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: 1,2-Dimethoxyethane ;  -78 °C; 30 min, -78 °C
1.3 Solvents: Methanol ,  tert-Butyl methyl ether
Reference
An improved process for the preparation of atorvastatin and intermediates
, World Intellectual Property Organization, , ,

(1R)-1-phenylethan-1-amine Raw materials

(1R)-1-phenylethan-1-amine Preparation Products

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(1R)-1-phenylethan-1-amine Spectrogram

1H NMR 300 MHz DMSO
1H NMR
GC-MS
GC-MS
13C NMR
13C NMR

(1R)-1-phenylethan-1-amine Related Literature

Additional information on (1R)-1-phenylethan-1-amine

Chemical Profile of (1R)-1-phenylethan-1-amine and CAS No. 3886-69-9

(1R)-1-phenylethan-1-amine, also identified by its CAS number 3886-69-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This enantiomerically pure amine derivative has garnered considerable attention due to its structural uniqueness and potential applications in medicinal chemistry. The compound belongs to the class of substituted ethylamines, characterized by a phenyl group attached to the ethyl chain, which imparts distinct electronic and steric properties.

The stereochemistry of (1R)-1-phenylethan-1-amine is crucial, as the (R) configuration at the chiral center influences its interaction with biological targets. This specificity is particularly relevant in drug design, where enantiomeric purity can dictate efficacy and safety profiles. Recent advancements in asymmetric synthesis have enabled the efficient production of this enantiomer, making it more accessible for research and development purposes.

In recent years, (1R)-1-phenylethan-1-amine has been explored as a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif is found in several drug candidates that are currently undergoing preclinical or clinical evaluation. The phenyl ring serves as a versatile scaffold, allowing for further functionalization to produce compounds with tailored biological activities. For instance, derivatives of this amine have shown promise in inhibiting certain enzymes implicated in metabolic disorders and inflammatory responses.

The compound's reactivity also makes it a valuable building block in organic synthesis. Researchers have leveraged its amine functionality to develop novel heterocyclic compounds, which are integral to many modern therapeutics. The ease with which (1R)-1-phenylethan-1-amine can be incorporated into complex molecular frameworks underscores its utility in synthetic chemistry. This has led to an increased interest in exploring its potential applications beyond traditional pharmaceuticals, such as in materials science and agrochemicals.

From a mechanistic standpoint, the (R)-configuration of (1R)-1-phenylethan-1-amine influences its binding affinity and selectivity towards biological targets. Computational studies have demonstrated that the phenyl group can engage in π-stacking interactions with aromatic residues in proteins, enhancing binding stability. Additionally, the amine moiety can form hydrogen bonds with polar residues, further optimizing interactions within a binding pocket. These insights have guided the design of more potent and selective derivatives.

The synthesis of (1R)-1-phenylethan-1-amine typically involves chiral resolution or asymmetric hydrogenation methods. Advances in catalytic systems have improved the efficiency and scalability of these processes, reducing costs and environmental impact. For example, transition metal-catalyzed hydrogenation reactions now offer high enantioselectivity under mild conditions, making them attractive for industrial applications. Such innovations have democratized access to this important building block for academic and industrial researchers alike.

Current research is also focused on exploring the pharmacological potential of (1R)-1-phenylethan-1-amine derivatives. Studies suggest that modifications to the phenyl ring or the ethyl chain can modulate biological activity significantly. For instance, electron-withdrawing groups on the phenyl ring can enhance binding affinity to certain receptors, while alkyl chain elongation can influence metabolic stability. These findings highlight the compound's versatility as a scaffold for drug discovery.

In addition to its role as an intermediate, (1R)-1-phenylethan-1-amine has been investigated for its potential role in chemical biology assays. Its well-defined structure allows for the development of probes that can interact specifically with target proteins or enzymes. Such probes are invaluable tools for understanding biological pathways and identifying new therapeutic targets. The compound's compatibility with various spectroscopic techniques further enhances its utility in these applications.

The future prospects for (1R)-1-phenylethan-1-amine are promising, given its broad applicability across multiple domains of chemistry and biology. As synthetic methodologies continue to evolve, new derivatives with enhanced properties are likely to be discovered. Furthermore, interdisciplinary approaches combining computational modeling with experimental synthesis will accelerate the development of novel compounds based on this scaffold. This compound exemplifies how fundamental chemical principles can drive innovation in medicine and beyond.

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sfd12361;1644394
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